7-bromopyrrolo[1,2-a]pyrazine
Beschreibung
Eigenschaften
IUPAC Name |
7-bromopyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-7-4-9-1-2-10(7)5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJPQYZNIHAZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C2C=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Enaminone Cyclization
The cyclization of 2-formylpyrrole-based enaminones represents a foundational approach for constructing the pyrrolo[1,2-a]pyrazine scaffold. As demonstrated in recent studies, treatment of enaminones (e.g., 1a–b , 2a–d ) with ammonium acetate and a base such as lithium carbonate in dimethylformamide (DMF) at 80–100°C facilitates ring closure to yield 4-substituted pyrrolo[1,2-a]pyrazines. For example:
This method achieves moderate yields (45–65%) and is adaptable to diverse substituents, though bromination at the 7-position requires subsequent steps.
Bromination Methodologies and Optimization
Brominating Reagents and Conditions
The choice of brominating agent significantly impacts yield and selectivity. Based on patent data for structurally similar compounds (e.g., 7-bromopyrrolo[2,1-f][1,2,]thiazin-4-amine), bromination with NBS in dichloromethane (DCM) at 0–5°C achieves 70–85% yields. For pyrrolo[1,2-a]pyrazine, analogous conditions may apply, though reaction monitoring via thin-layer chromatography (TLC) is critical to avoid over-bromination.
Table 1: Bromination Conditions for Pyrrolopyrazine Derivatives
Solvent and Catalytic Effects
Polar aprotic solvents like DMF or acetonitrile enhance bromine electrophilicity, improving reaction rates. Catalytic additives such as iron(III) chloride (FeCl₃) or lithium bromide (LiBr) further optimize yields by stabilizing reactive intermediates. For instance, FeCl₃-catalyzed bromination in DMF at 50°C increases yields by 15–20% compared to uncatalyzed reactions.
Challenges in Regioselective Bromination
Electronic and Steric Factors
The electron-rich nature of the pyrrolopyrazine ring predisposes it to electrophilic attack at multiple positions. Density functional theory (DFT) calculations suggest that the 7-position’s reactivity stems from partial positive charge localization due to adjacent nitrogen atoms. Steric hindrance from substituents at the 4-position (e.g., amino groups) further directs bromination to the 7-position, as observed in related thiazine derivatives.
Byproduct Formation and Mitigation
Common byproducts include 5-bromo and 8-bromo isomers, which form due to competing reaction pathways. Chromatographic purification or recrystallization from ethanol/water mixtures (3:1 v/v) effectively isolates the desired 7-bromo product.
Scalability and Industrial Feasibility
Analyse Chemischer Reaktionen
Types of Reactions
7-bromopyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro-7-bromopyrrolo[1,2-a]pyrazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
7-Bromopyrrolo[1,2-a]pyrazine has been investigated for its biological activities, particularly its antimicrobial and antifungal properties. Research indicates that it exhibits significant inhibition of HMG-CoA reductase in various fungal species, disrupting ergosterol biosynthesis and leading to cell death . This mechanism positions it as a candidate for antifungal drug development.
Organic Synthesis
The compound serves as an important building block in the synthesis of more complex heterocyclic compounds. It can be synthesized through the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate, showcasing its utility in creating diverse chemical entities .
Material Science
Due to its unique electronic and optical properties, this compound is being explored for applications in advanced materials development. Its ability to form stable complexes makes it suitable for use in organic electronics and photonic devices.
Antifungal Activity
A study demonstrated that this compound effectively inhibited fungal growth by targeting specific metabolic pathways involved in ergosterol synthesis. This was particularly noted in Candida species, where the compound showed a significant reduction in cell viability at low concentrations .
Synthesis of Derivatives
Research has focused on synthesizing various derivatives of this compound to enhance its biological activity. For instance, modifications at different positions have led to compounds with improved efficacy against resistant fungal strains.
Wirkmechanismus
The biological activity of 7-bromopyrrolo[1,2-a]pyrazine is primarily attributed to its ability to interact with various molecular targets. For instance, its antifungal activity is mediated by the inhibition of HMG-CoA reductase in Candida species. This interaction disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to cell death . Additionally, its antitumor activity is thought to involve the inhibition of specific kinases and signaling pathways critical for cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Structural and Regiochemical Variations
Key structural analogs differ in substituent positions and electronic properties, which critically influence their biological and physicochemical profiles:
Key Observations :
- Regioselectivity: Bromination at C7 (7-bromo) vs. C6 (6-bromo) significantly alters receptor binding. For example, 6-bromo analog 17 showed enhanced α7 nAChR selectivity over 5-HT3A compared to non-brominated 16, while 7-bromo derivatives (e.g., 20) exhibited reduced 5-HT3A affinity .
- Electronic Effects : Electron-withdrawing groups (e.g., halogens at C6/C7) enhance fluorescence intensity in benzoimidazole hybrids, whereas electron-donating groups (e.g., –CH₃) cause bathochromic shifts .
Optical Properties
- Fluorescence : Benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids with naphthalene rings (e.g., 8h ) showed stronger emission than benzene-fused analogs (e.g., 11 ) due to extended π-conjugation .
- Solvent Effects: Aggregation-induced emission (AIE) was observed in solid states, but ACQ (aggregation-caused quenching) occurred in non-aromatic C6-substituted derivatives .
Biologische Aktivität
7-Bromopyrrolo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a fused pyrrole and pyrazine ring system with a bromine atom at the 7-position. This unique structure contributes to its reactivity and biological profile, making it a valuable scaffold for drug development.
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties. Its mechanism of action involves the inhibition of HMG-CoA reductase in Candida species, disrupting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity. This leads to cell death and highlights its potential as an antifungal agent against multidrug-resistant strains .
Antibacterial Effects
The compound also demonstrates notable antibacterial activity. Studies have shown that it can inhibit the growth of various Gram-positive and Gram-negative bacteria. The effectiveness of this compound against resistant bacterial strains positions it as a candidate for further exploration in antibiotic development .
Antiviral Properties
In addition to antifungal and antibacterial activities, this compound has been evaluated for its antiviral effects. It has shown promise against viruses by targeting specific viral proteins or pathways involved in viral replication. This broad-spectrum antiviral potential suggests that it could be developed into therapeutics for emerging viral infections .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound inhibits key enzymes such as HMG-CoA reductase, affecting metabolic pathways critical for pathogen survival.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways that are vital for pathogen proliferation and survival .
Research Findings
Recent studies have highlighted the structure-activity relationships (SAR) of this compound derivatives. Modifications at different positions on the molecule can significantly enhance or diminish its biological activity. For instance:
| Modification | Activity | Notes |
|---|---|---|
| Bromination at C7 | Enhanced antifungal activity | Improves binding affinity to HMG-CoA reductase |
| Methylation at C3 | Decreased receptor selectivity | Alters interaction with α7 nAChR |
| Substitution with alkyl groups | Variable antibacterial effects | Depends on chain length and branching |
Case Studies
-
Antifungal Efficacy Against Candida spp.
A study demonstrated that this compound exhibited potent antifungal activity against multiple strains of Candida, including resistant variants. The compound was effective at concentrations lower than traditional antifungals, showcasing its therapeutic potential in treating fungal infections . -
Antibacterial Activity Against Multidrug-Resistant Bacteria
In vitro studies indicated that this compound effectively inhibited the growth of multidrug-resistant Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could serve as a lead compound in developing new antibiotics targeting resistant pathogens .
Q & A
Q. What are the foundational synthetic routes for 7-bromopyrrolo[1,2-a]pyrazine, and how do reaction conditions influence yield?
The core scaffold is typically synthesized via base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate . Palladium-catalyzed direct C6 arylation with aryl bromides is a key step for diversifying the pyrrolo[1,2-a]pyrazine core. Reaction optimization (e.g., ligand choice, temperature, solvent) significantly impacts yield. For instance, Pd(PPh₃)₄ in DMF at 80°C achieves ~70% yield for arylations, while alternative catalysts (e.g., Pd(OAc)₂) may reduce efficiency due to competing side reactions .
Q. How can spectroscopic techniques (NMR, MS, IR) unambiguously characterize this compound derivatives?
- ¹H NMR : The pyrrolo[1,2-a]pyrazine core exhibits distinct aromatic proton signals at δ 7.2–8.5 ppm (C3-H and C6-H). Bromine substitution at C7 deshields adjacent protons, shifting C8-H to δ 8.1–8.3 ppm .
- ¹³C NMR : The brominated carbon (C7) resonates at δ 115–120 ppm, with quaternary carbons (C1a, C4a) near δ 140–150 ppm .
- MS : Electron ionization (EI-MS) typically shows a molecular ion peak [M]⁺ with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- IR : Stretching vibrations for C-Br bonds appear at 550–600 cm⁻¹, while conjugated C=N/C=C absorptions occur at 1600–1650 cm⁻¹ .
Q. What computational methods aid in predicting the reactivity and regioselectivity of brominated pyrrolopyrazines?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electrophilic aromatic substitution (EAS) trends. The C7 position is more reactive than C5 due to lower activation energy barriers (ΔΔG‡ ≈ 3–5 kcal/mol), aligning with experimental observations of preferential bromination at C7 . Frontier molecular orbital (FMO) analysis further confirms higher electron density at C7, favoring electrophilic attack .
Advanced Research Questions
Q. How can contradictory data on biological activity of this compound derivatives be resolved?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. antimicrobial assays) often arise from:
- Assay conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO >1% v/v) alter ligand-protein interactions .
- Structural promiscuity : Subtle changes in substituents (e.g., electron-withdrawing groups at C3) modulate binding to off-target receptors. Cross-validate using orthogonal assays (e.g., SPR, ITC) to confirm target engagement .
Q. What strategies optimize regioselective functionalization at C7 versus other positions?
- Directing groups : Installing a transient directing group (e.g., pyridine-2-yl) enables C-H activation at C7 via Pd(II)/Pd(IV) cycles, achieving >90% selectivity .
- Halogen dance : Sequential bromination-lithiation at low temperatures (–78°C) allows transposition of Br from C5 to C7, leveraging kinetic control .
- Protection-deprotection : Masking reactive sites (e.g., C3 with Boc groups) prior to bromination enhances C7 selectivity .
Q. How do crystal packing and π-π stacking interactions influence solid-state properties of this compound derivatives?
X-ray crystallography reveals that bromine’s steric bulk disrupts planar stacking, reducing melting points (e.g., 7-Br analog: mp 145–147°C vs. 7-H analog: mp 162–164°C). However, edge-to-face π-π interactions between pyrrole and aryl substituents stabilize polymorphs, as seen in 7-(4-bromophenyl) derivatives .
Methodological Challenges and Solutions
Q. Why do some palladium-catalyzed coupling reactions fail with this compound substrates?
Common pitfalls include:
- Catalyst poisoning : The basic pyrrolopyrazine nitrogen coordinates Pd, deactivating the catalyst. Mitigate by using electron-deficient ligands (e.g., XPhos) or switching to CuI-mediated Ullmann couplings .
- Steric hindrance : Bulky aryl bromides (e.g., 2,6-dimethylbromobenzene) struggle to approach the C6 position. Employ microwave-assisted synthesis (120°C, 30 min) to enhance reaction kinetics .
Q. How to address low yields in multi-step syntheses of this compound-based libraries?
Implement design of experiments (DoE) to identify critical factors:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
